![molecular formula C24H24N2O2S B2522034 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207008-02-3](/img/structure/B2522034.png)

3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

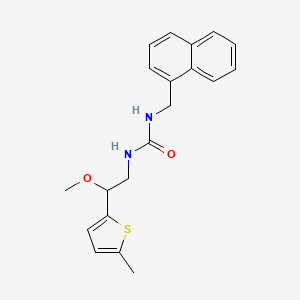

The compound "3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound. This class of compounds has been extensively studied due to their potential pharmacological activities. The presence of tert-butyl and methoxyphenyl groups suggests modifications intended to enhance the compound's properties, such as solubility, stability, or biological activity.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been reported in the literature. For instance, the synthesis of 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives involves the reaction of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the thienopyrimidine core followed by functionalization at the appropriate positions.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thienopyrimidine core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. This core is often modified with various substituents that can influence the compound's conformation and intermolecular interactions. For example, the presence of tert-butyl and methoxy groups can introduce steric hindrance and electron-donating effects, respectively .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. For instance, hydrogen-bonded chains of rings have been observed in closely related compounds, indicating that minor changes in substituents can significantly affect the hydrogen-bonded structures . These interactions are essential for the binding of such compounds to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The introduction of tert-butyl and methoxy groups can increase lipophilicity, which may improve membrane permeability and oral absorption . The intramolecular hydrogen bonding observed in some derivatives can also affect solubility and stability . These properties are critical when considering the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Activities

A study by Ikuta et al. (1987) synthesized a series of compounds with structures similar to the specified chemical, demonstrating potential anti-inflammatory and analgesic activities, along with dual inhibitory actions on prostaglandin and leukotriene synthesis. Some compounds exhibited comparable anti-inflammatory activities to known drugs, with reduced ulcerogenic effects, suggesting their utility in clinical applications for inflammatory disorders (Ikuta et al., 1987).

Antibacterial and Antifungal Activity

Kahveci et al. (2020) reported on the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including structures closely related to the specified chemical. These compounds were evaluated for their antibacterial and antifungal activities against various strains of bacteria and fungi, revealing significant antifungal activity against Candida species, showcasing their potential as novel antimicrobial agents (Kahveci et al., 2020).

Corrosion Inhibition

Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives, indicating compounds with functional groups akin to the specified chemical, and tested them as corrosion inhibitors for carbon steel in acidic media. These compounds exhibited excellent inhibition efficiency, suggesting their potential application in protecting industrial materials against corrosion (Abdallah et al., 2018).

Antimicrobial and Anti-inflammatory Agents

Tolba et al. (2018) focused on synthesizing new thieno[2,3-d]pyrimidine derivatives with anti-inflammatory and antimicrobial properties. These compounds demonstrated significant activity against bacteria, fungi, and inflammation, highlighting the therapeutic potential of such molecules in treating infections and inflammatory conditions (Tolba et al., 2018).

Eco-friendly Synthesis

Shi et al. (2018) presented a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds structurally related to the target molecule, through a catalytic four-component reaction. This method highlights an eco-friendly and efficient way to synthesize pharmacologically significant compounds, demonstrating the molecule's relevance in sustainable chemical processes (Shi et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits the function of Cyt-bd . This inhibition is expected to disrupt the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and proliferate .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in energy production can lead to the death of the bacteria, thereby exhibiting antimycobacterial activity .

Pharmacokinetics

The compound has been shown to have significant antimycobacterial activity, suggesting that it may have suitable adme properties for this application .

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been found to be non-cytotoxic against four cell lines , suggesting that it may have a favorable safety profile.

Action Environment

The compound’s activity against mycobacterium tuberculosis suggests that it may be effective in the environment within which these bacteria thrive .

Analyse Biochimique

Biochemical Properties

3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis . The compound interacts with this enzyme, leading to ATP depletion in the presence of a cytochrome bcc: aa3 (QcrB) inhibitor .

Cellular Effects

The compound exerts significant effects on various types of cells. It has been observed to display activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 . The compound’s influence on cell function includes impacting cell signaling pathways and cellular metabolism, particularly in the context of energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically enzymes such as Cyt-bd . This interaction leads to enzyme inhibition, resulting in changes in gene expression and ATP depletion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and has been used as a chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .

Dosage Effects in Animal Models

The compound was found to be more potent against certain strains, suggesting that dosage effects may vary depending on the specific strain and physiological conditions .

Metabolic Pathways

The compound is involved in the energy metabolism pathway of Mycobacterium tuberculosis, specifically targeting the Cyt-bd enzyme . This interaction can affect metabolic flux and metabolite levels.

Propriétés

IUPAC Name |

3-[(4-tert-butylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2S/c1-24(2,3)18-9-5-16(6-10-18)13-26-15-25-21-20(14-29-22(21)23(26)27)17-7-11-19(28-4)12-8-17/h5-12,14-15H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSSKNGXIQCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2521968.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)

![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)